molecular formula C15H16N2O3S B305146 N-benzyl-4-(methanesulfonamido)benzamide

N-benzyl-4-(methanesulfonamido)benzamide

Cat. No.: B305146
M. Wt: 304.4 g/mol
InChI Key: OVKAQNWMRKUUFP-UHFFFAOYSA-N
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Description

N-Benzyl-4-(methanesulfonamido)benzamide is a benzamide derivative characterized by a methanesulfonamido (-SO₂NHCH₃) group at the para position of the benzamide core and an N-benzyl substitution. The methanesulfonamido group introduces both steric bulk and hydrogen-bonding capabilities, which can influence target binding and pharmacokinetic properties such as solubility and membrane permeability .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-benzyl-4-(methanesulfonamido)benzamide

InChI

InChI=1S/C15H16N2O3S/c1-21(19,20)17-14-9-7-13(8-10-14)15(18)16-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3,(H,16,18)

InChI Key

OVKAQNWMRKUUFP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Sulfonylation of 4-Aminobenzoic Acid

The sulfonylation step employs methanesulfonyl chloride (MsCl) in the presence of a base such as sodium hydride (NaH) or triethylamine (Et3_3N). For example, treatment of 4-aminobenzoic acid with MsCl in dimethylformamide (DMF) at 0°C yields 4-(methanesulfonamido)benzoic acid with >85% purity. Optimal conditions require strict anhydrous conditions to prevent hydrolysis of the sulfonamide intermediate.

Amide Bond Formation

The carboxylic acid is then activated for nucleophilic attack by benzylamine. Classical methods use thionyl chloride (SOCl2_2) to convert the acid to its acyl chloride derivative, which reacts with benzylamine in dichloromethane (DCM) at room temperature. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) achieve yields up to 92%.

Key Data:

StepReagents/ConditionsYield (%)Source
SulfonylationMsCl, NaH, DMF, 0°C → RT85–90
Acyl chloride formationSOCl2_2, reflux95
AmidationBenzylamine, DCM, Et3_3N88–92

One-Pot Synthesis Using Phosphine-Mediated Coupling

A streamlined one-pot method leverages triphenylphosphine (PPh3_3) and iodine (I2_2) as a coupling system. This approach avoids isolating intermediates, enhancing efficiency. In this protocol, 4-(methanesulfonamido)benzoic acid is mixed with PPh3_3 and I2_2 in dichloromethane, generating a reactive acyloxyphosphonium intermediate. Subsequent addition of benzylamine and triethylamine facilitates amide bond formation at room temperature, achieving yields up to 99%.

Reaction Mechanism and Optimization

The PPh3_3-I2_2 system activates the carboxylic acid via a two-step process:

  • Activation : Formation of an acyloxyphosphonium ion through reaction with PPh3_3 and I2_2.

  • Nucleophilic substitution : Displacement by benzylamine to yield the target amide.

Critical parameters include stoichiometric ratios (1:1:1 for acid:PPh3_3:I2_2) and the order of reagent addition. Premixing PPh3_3 and I2_2 before introducing the acid minimizes side reactions.

Reductive Amination and Sulfonylation

An alternative route starts with 4-nitrobenzoic acid , which undergoes benzylation followed by nitro reduction and sulfonylation. This method is advantageous when functional group compatibility issues arise in direct sulfonylation.

Stepwise Procedure

  • Benzylation : 4-Nitrobenzoic acid is converted to its benzylamide derivative using benzylamine and SOCl2_2.

  • Nitro Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine.

  • Sulfonylation : The resulting amine reacts with MsCl in DMF to install the methanesulfonamido group.

Comparative Efficiency:

MethodTotal Yield (%)Time (h)Scalability
One-pot PPh3_3-I2_2992High
Reductive amination7512Moderate

Green Chemistry Approaches

Recent advancements emphasize eco-friendly protocols, such as ultrasonic irradiation and ionic liquid catalysts . While specific data for this compound are limited, analogous benzamide syntheses using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4_4) under ultrasound reduce reaction times by 70% and improve yields to 94%. These methods are poised for adaptation to target compound synthesis.

Troubleshooting and Common Pitfalls

  • Incomplete Sulfonylation : Excess MsCl (1.5 equiv) and prolonged reaction times (12–24 h) ensure complete conversion.

  • Acyl Chloride Hydrolysis : Use anhydrous solvents and molecular sieves during amidation.

  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted starting materials and sulfonic acid derivatives .

Chemical Reactions Analysis

N-benzyl-4-(methanesulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methylsulfonyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-benzyl-4-(methanesulfonamido)benzamide exhibits potential antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also serve as an effective antimicrobial agent.

Carbonic Anhydrase Inhibition

One of the most significant biological applications of this compound is its role as an inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes. The compound's ability to bind to the active site of carbonic anhydrase may lead to therapeutic applications in conditions where modulation of this enzyme is beneficial, such as glaucoma and certain types of cancer .

Medical Research

This compound is being investigated for its potential therapeutic effects. Its interactions with biological targets are critical for understanding its pharmacological implications:

  • Inhibitory Effects on Inflammation : Preliminary studies suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating conditions like periodontal disease .
  • Cancer Research : The compound's properties are being explored in cancer research, particularly regarding its ability to inhibit tumor growth through enzyme modulation .

Table 1: Comparison of Synthesis Methods

MethodAdvantagesDisadvantages
Direct CondensationHigh yield, efficientRequires careful control of conditions
Ultrasonic IrradiationReduced reaction timeEquipment cost
Lewis Acidic Ionic LiquidsEco-friendly, high yieldsLimited availability of reagents

Table 2: Biological Activities

ActivityDescriptionReference
AntimicrobialPotential inhibition of bacterial growth
Carbonic Anhydrase InhibitionModulation of enzyme activity
Anti-inflammatoryInhibition of inflammatory pathways

Case Studies

  • Inhibition of Carbonic Anhydrase : A study demonstrated that this compound effectively inhibited carbonic anhydrase activity in vitro. The binding affinity was evaluated using kinetic assays, showing promise for therapeutic applications in diseases where carbonic anhydrase plays a critical role.
  • Antimicrobial Evaluation : Another study tested the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant inhibition rates, supporting further investigation into its use as an antimicrobial agent.
  • Inflammatory Response Modulation : Research focusing on the anti-inflammatory properties highlighted the compound's ability to reduce cytokine production in cell culture models, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-benzyl-4-(methanesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Properties of N-Benzyl-4-(Methanesulfonamido)Benzamide and Analogs
Compound Name Substituents Biological Target IC50/Potency Key ADME Properties
N-Benzyl-4-((heteroaryl)methyl)benzamide (BHMBs) Heteroaryl-methyl group (e.g., pyridinyl) Mycobacterium tuberculosis InhA IC50 = 20–60 nM High oral absorption, improved permeability
Sulfamoyl Benzamide Derivatives -SO₂NH₂ at benzamide position Glucokinase (GK) EC50 = 0.1–1.0 µM Moderate solubility, H-bonding interactions
N-Benzyl-4-(N-benzylsulfamoyl)benzamide -N-Benzylsulfamoyl (-SO₂NHBn) Not reported N/A Molecular weight = 380.46; LogP = ~3.2
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethylamine side chain Not specified N/A Melting point = 90°C; Yield = 80%

Key Findings from Comparative Studies

(a) Potency Against Enzymatic Targets
  • BHMBs: These analogs, featuring heteroaryl-methyl substituents, exhibit nanomolar inhibitory activity (IC50 = 20–60 nM) against InhA, a critical enzyme in Mycobacterium tuberculosis. Their potency is attributed to optimized interactions with the InhA active site, validated by QSAR models (R² = 0.97) and pharmacophore screening .
  • Sulfamoyl Benzamides: Derivatives with -SO₂NH₂ groups act as glucokinase activators (EC50 = 0.1–1.0 µM), forming hydrogen bonds with Arg63 in the allosteric site .
(c) Pharmacokinetic and Physicochemical Profiles
  • Lipophilicity : The methanesulfonamido group in the target compound likely reduces logP compared to N-benzylsulfamoyl analogs (e.g., logP ~3.2 for N-benzyl-4-(N-benzylsulfamoyl)benzamide) , improving aqueous solubility.
  • Membrane Permeability : BHMBs with heteroaryl substituents demonstrate enhanced permeability over first-line tuberculosis drugs, attributed to balanced hydrophobicity and molecular weight (<500 Da) . The target compound’s methanesulfonamido group may similarly optimize absorption.

Implications for Drug Design

  • Structure-Activity Relationships (SAR) : The methanesulfonamido group’s electron-withdrawing nature may enhance binding to polar enzymatic pockets, as seen in sulfamoyl benzamides targeting glucokinase . However, bulkier substituents (e.g., benzylsulfamoyl in ) could hinder target engagement despite increased lipophilicity.

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